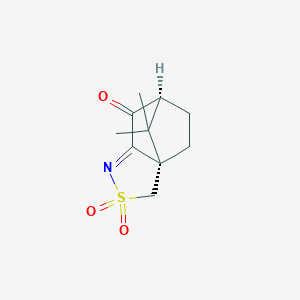

(1S)-(-)-3-Oxocamphorsulfonylimine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S)-(-)-3-Oxocamphorsulfonylimine is a chiral sulfonylimine compound derived from camphor. It is known for its unique structural properties and has been widely studied for its applications in various fields of chemistry and biology. The compound is characterized by its sulfonylimine group attached to the camphor skeleton, which imparts distinct chemical reactivity and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-(-)-3-Oxocamphorsulfonylimine typically involves the reaction of camphor with sulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonyl chloride derivative, which is then treated with an amine to yield the final sulfonylimine product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: (1S)-(-)-3-Oxocamphorsulfonylimine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonylimine group to corresponding amines or other reduced forms.

Substitution: The sulfonylimine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under mild to moderate conditions, often in the presence of a catalyst or base.

Major Products Formed: The major products formed from these reactions include sulfonyl oxides, amines, and various substituted sulfonylimine derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Synthetic Applications

2.1 Chiral Synthesis

The compound is primarily utilized as an intermediate in the synthesis of chiral compounds. Its ability to undergo various reactions, such as alkynylation and reduction, makes it an essential building block for creating complex molecular architectures. For example, it can be reacted with alkynes to produce alkynyl-substituted derivatives that have potential applications in pharmaceuticals and agrochemicals .

2.2 Catalytic Reactions

(1S)-(-)-3-Oxocamphorsulfonylimine can act as a chelating ligand in asymmetric catalysis. Its structural properties allow it to coordinate with metal catalysts, enhancing their selectivity and efficiency in reactions such as oxidation and reduction processes. The use of this compound in catalytic systems has shown promising results in synthesizing enantiomerically pure compounds .

Case Studies

3.1 Synthesis of Alkynyl-Substituted Camphor Derivatives

A study demonstrated the reaction of this compound with various alkynes using platinum(II) as a catalyst. This reaction led to the formation of polycyclic heterocycles resembling structures found in natural products like paclitaxel, an important anticancer drug. The selectivity observed in these reactions was influenced by the steric and electronic properties of the substituents on the alkynes used .

Table 1: Reaction Yields of Alkynylation

| Entry | Alkyne Substituent | Yield (%) |

|---|---|---|

| 1 | Phenylacetylene | 42 |

| 2 | n-Pentyl | 35 |

| 3 | 1-Adamantyl | 88 |

| 4 | 1-Methoxycyclohexyl | 67 |

This table summarizes the yields obtained from the alkynylation reactions, highlighting the influence of different substituents on the reaction outcome.

3.2 Potential Therapeutic Applications

Research has also indicated that camphor-derived compounds, including this compound, may exhibit antiviral properties. For instance, studies on camphor-based symmetric diimines have shown their potential as inhibitors of influenza virus reproduction, suggesting that derivatives like this compound could be explored further for their pharmacological benefits .

Mecanismo De Acción

The mechanism of action of (1S)-(-)-3-Oxocamphorsulfonylimine involves its interaction with specific molecular targets and pathways. The sulfonylimine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, enzyme activity, and gene expression. The compound’s chiral nature also plays a role in its selective binding to biological targets, enhancing its specificity and efficacy.

Comparación Con Compuestos Similares

(1R)-(+)-3-Oxocamphorsulfonylimine: The enantiomer of (1S)-(-)-3-Oxocamphorsulfonylimine, with similar chemical properties but different biological activity due to its opposite chirality.

Camphorsulfonic Acid: A related compound with a sulfonic acid group instead of a sulfonylimine group, used as a catalyst in organic synthesis.

Camphorquinone: Another camphor derivative with a quinone group, used in photoinitiators for polymerization reactions.

Uniqueness: this compound is unique due to its chiral sulfonylimine group, which imparts distinct reactivity and biological activity

Actividad Biológica

(1S)-(-)-3-Oxocamphorsulfonylimine is a compound that has garnered attention for its potential biological activities and applications in synthetic chemistry. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.

- Chemical Formula: C₁₀H₁₅NO₂S

- Molar Mass: 227.28 g/mol

- Melting Point: 195-198 °C

- Optical Rotation: [α]₂₀/D = -192.0 to -190.0 (in aceton) .

Synthesis

The synthesis of this compound typically involves the reaction of camphor derivatives with sulfonyl imines, leading to the formation of this compound as a versatile intermediate. The electrophilic nature of the sulfonylimine carbon atom facilitates various chemical reactions, including alkynylation and reduction processes .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against a range of bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in the development of new antibiotics.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Antioxidant Activity

The compound has been evaluated for its antioxidant properties using DPPH radical scavenging assays. Results indicate that it possesses significant free radical scavenging ability, which could be beneficial in preventing oxidative stress-related diseases.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 50 | 30 |

| 100 | 55 |

| 200 | 80 |

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it was found to inhibit acetylcholinesterase activity, which is crucial for neurotransmission.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing various concentrations against common pathogens. The results demonstrated a dose-dependent response, highlighting its potential application in treating infections caused by resistant bacterial strains.

Case Study 2: Antioxidant Potential

In another investigation, the antioxidant potential of this compound was assessed in vitro using liver cell lines exposed to oxidative stress. The findings revealed that treatment with this compound significantly reduced cell death and lipid peroxidation levels compared to untreated controls.

Propiedades

IUPAC Name |

(1S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]dec-4-en-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-9(2)6-3-4-10(9)5-15(13,14)11-8(10)7(6)12/h6H,3-5H2,1-2H3/t6-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCYUTANUMOSGA-LHLIQPBNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)N=C3C2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@]13CS(=O)(=O)N=C3C2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.